Hexamethylene diisocyanate

Description

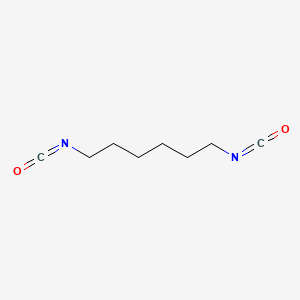

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,6-diisocyanatohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c11-7-9-5-3-1-2-4-6-10-8-12/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRAMGCGOFNQTLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN=C=O)CCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2, Array | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3579 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0278 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

53895-37-7, 28574-90-5, 28182-81-2 | |

| Record name | Hexane, 1,6-diisocyanato-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53895-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HMDI trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28574-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexamethylene diisocyanate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28182-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4024143 | |

| Record name | 1,6-Diisocyanatohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexamethylene diisocyanate appears as a colorless crystalline solid. Toxic by ingestion and is strongly irritating to skin and eyes. It is used to make nylon., Liquid, Clear, colorless to slightly yellow liquid with a sharp, pungent odor; [NIOSH], CLEAR COLOURLESS LIQUID WITH PUNGENT ODOUR., Clear, colorless to slightly yellow liquid with a sharp, pungent odor. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3579 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexane, 1,6-diisocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexamethylene diisocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/116 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0278 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/715 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hexamethylene diisocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0320.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

491 °F at 760 mmHg (NTP, 1992), 213 °C (415 °F), BP: 121-122 °C at 9 mm Hg, 255 °C, 415 °F | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3579 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6134 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0278 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/715 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hexamethylene diisocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0320.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

284 °F (NTP, 1992), 140 °C o.c., 284 °F | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3579 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0278 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/715 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hexamethylene diisocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0320.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Reacts with water (NTP, 1992), Solubility in water: reaction, Low (Reacts) | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3579 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0278 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Hexamethylene diisocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0320.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.0528 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.04 at 25 °C/15.5 °C, Relative density (water = 1): 1.05, 1.0528, (77 °F): 1.04 | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3579 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6134 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0278 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/715 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hexamethylene diisocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0320.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

5.81 (Air = 1), Relative vapor density (air = 1): 5.8 | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6134 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0278 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.05 mmHg at 75 °F (NTP, 1992), 0.5 [mmHg], 0.05 mm Hg at 25 °C (77 °F), Vapor pressure, Pa at 25 °C: 7, 0.5 mmHg, (77 °F): 0.05 mmHg | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3579 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexamethylene diisocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/116 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6134 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0278 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/715 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hexamethylene diisocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0320.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Liquid, Clear, colorless to slightly yellow liquid, Oil | |

CAS No. |

822-06-0, 822-06-0, 11142-52-2 | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3579 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexamethylene diisocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=822-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexamethylene diisocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Diisocyanatohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11687 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexane, 1,6-diisocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,6-Diisocyanatohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexamethylene diisocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.350 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I70A3I1UF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6134 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0278 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/715 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-67 °F (NTP, 1992), -67 °C (-89 °F), -67 °C, -89 °F | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3579 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6134 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0278 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/715 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hexamethylene diisocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0320.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Advanced Synthetic Methodologies for Hexamethylene Diisocyanate

Phosgene-Based Industrial Production Pathways

The conventional industrial synthesis of Hexamethylene Diisocyanate (HDI) relies on the phosgenation of hexamethylene diamine (HDA). procurementresource.com This method, while established and cost-effective, involves the use of highly toxic phosgene (B1210022) gas and generates corrosive hydrogen chloride as a byproduct, presenting significant safety and environmental challenges. acs.orgnih.gov The process can be broadly categorized into liquid-phase and gas-phase phosgenation.

Reaction Kinetics and Thermodynamics in Conventional Synthesis

A study on the non-catalyzed reaction between HDI and a poly(carbonate-co-ester)diol revealed that the activation energy for the forward reaction path is higher than that for aromatic diisocyanate systems, which accounts for the lower reaction rate of aliphatic systems. capes.gov.br The activation energies for the step-growth synthesis of polyurethanes are generally in the range of 40-90 kJ/mol, with reaction enthalpies between -40 and -80 kJ/mol. researchgate.net For the polymerization of 1,6-hexamethylene diisocyanate with butanediol (B1596017) and hexanediol, the standard thermodynamic characteristics of their formation at 298.15 K have been calculated from combustion energies measured by bomb calorimetry. researchgate.net

The trimerization of HDI, an important reaction for producing polyisocyanates, has been found to be a two-step process. acs.org First, two HDI monomers react to form a dimer, with a reaction energy barrier of 126.3 kJ/mol in the gas phase. acs.org This dimer then reacts with another HDI monomer to form the trimer, with an energy barrier of 149.9 kJ/mol. acs.org The reaction kinetics show that the HDI trimer content can reach up to 49.52 wt% (excluding monomer) under optimal conditions. sci-hub.st

Process Optimization and Yield Enhancement Strategies

Process optimization in phosgene-based HDI production focuses on maximizing yield and minimizing byproducts while ensuring safety. Key parameters that are often optimized include reaction temperature, pressure, solvent, and the molar ratio of reactants.

In a typical laboratory-scale synthesis, hexamethylenediammonium chloride is suspended in a solvent like amylbenzene or tetralin and heated to 180–185°C while phosgene is introduced. orgsyn.org The reaction time can range from 8 to 15 hours, and yields of 84–95% can be achieved. orgsyn.org The use of advanced software tools can help in optimizing layout design and manufacturing processes. pcbtrace.com For instance, artificial intelligence and machine learning are being used to analyze large datasets to identify optimization opportunities and predict quality issues. pcballinone.com

Strategies for yield enhancement often involve the careful control of reaction conditions to suppress side reactions, such as the formation of ureas and other oligomers. sci-hub.st The choice of solvent is also crucial; it must be inert to the reactants and products and have a suitable boiling point for the reaction temperature and subsequent purification steps. orgsyn.org Recovered solvents can often be reused in subsequent batches to improve process economy. orgsyn.org

Phosgene-Free and Green Chemistry Approaches

In response to the significant environmental and safety risks associated with phosgene, extensive research has been dedicated to developing phosgene-free synthetic routes for HDI. acs.orgresearchgate.net These "green" approaches aim to utilize less hazardous reagents and generate fewer toxic byproducts. ionike.com The most promising non-phosgene methods involve the thermal decomposition of carbamates. nih.gov

Non-Phosgene Routes: Carbamate (B1207046) Decomposition Technologies

The thermal decomposition of hexamethylene-1,6-dicarbamate (HDC) to produce HDI is a key phosgene-free pathway. rhhz.net This process is considered more environmentally benign as it avoids the use of phosgene. rhhz.net The reaction proceeds in two steps: HDC first decomposes to an intermediate, hexamethylene-1-carbamate-6-isocyanate (HMI), which then further decomposes to HDI. rhhz.net

However, this route is not without its challenges, including low conversion rates of HDC, low selectivity towards HDI, and the potential for polymerization of the highly reactive HDI product. rhhz.net To address these issues, significant research has focused on the development of effective catalysts. rhhz.net

Indirect CO2 Utilization for Hexamethylene-1,6-Dicarbamate Precursors

A significant advancement in green chemistry is the use of carbon dioxide (CO2) as a C1 source for chemical synthesis, which offers both economic and environmental benefits. researchgate.netchemistryviews.orgresearchgate.net In the context of HDI production, CO2 can be indirectly utilized to synthesize the precursor, hexamethylene-1,6-dicarbamate (HDC). researchgate.net This involves reacting amines with CO2 to form carbamic acid intermediates, which are then converted to carbamates. chemistryviews.org

Several methods have been explored for the synthesis of carbamates from amines and CO2, including reactions with dimethyl carbonate. dntb.gov.ua The synthesis of N-substituted carbamates, which are precursors to isocyanates, has been achieved through heterogeneous catalysis, providing a cheaper and more environmentally friendly route. ionike.com

Catalytic Systems for Hexamethylene-1,6-Dicarbamate Thermal Decomposition

The development of efficient catalysts is crucial for the economic viability of the carbamate decomposition route to HDI. A variety of catalysts have been investigated to improve the conversion of HDC and the selectivity to HDI.

Catalyst Performance in HDC Decomposition

| Catalyst | HDC Conversion (%) | HDI Selectivity (%) | Reaction Time (h) | Reference |

|---|---|---|---|---|

| Zn-2Co/ZSM-5 | 100 | 91.2 | 2.5 | rhhz.net |

| Co3O4/ZSM-525(PEG) | 100 | 92.8 | 2.5 | researchgate.net |

| ZSM-5 | 89.2 | 49.0 | - | rhhz.net |

Bimetallic catalysts, such as Zn-Co supported on ZSM-5, have shown excellent performance due to a synergistic effect between the metals, which provides a suitable balance of acidic sites. rhhz.net For instance, a Zn-2Co/ZSM-5 catalyst achieved 100% HDC conversion with 91.2% HDI selectivity in 2.5 hours. rhhz.net Another study reported a 92.8% yield of HDI using a Co3O4/ZSM-5 catalyst under optimized conditions. researchgate.net The reusability of these catalysts is also a key advantage, allowing for more cost-effective and sustainable production. researchgate.net

Bio-Based this compound Synthesis

The drive towards a circular economy and sustainable manufacturing has spurred significant interest in producing HDI from renewable resources. mdpi.com This approach aims to reduce the carbon footprint associated with traditional petrochemical-based production and mitigate reliance on finite fossil fuels. rsc.orgnih.gov

Utilization of Renewable Feedstocks and Platform Molecules

The synthesis of bio-based HDI often begins with platform molecules derived from biomass. rsc.org Lignocellulosic biomass, being abundant and not in competition with food sources, is a particularly promising feedstock. rsc.org Through various chemical and biological transformations, this biomass can be converted into valuable chemical intermediates.

One notable pathway involves the use of 5-hydroxymethylfurfural (B1680220) (5-HMF), a versatile platform chemical derivable from sugars. rsc.org A proposed green synthesis route uses 5-HMF as a starting material to produce HDI via several intermediates, including 2,5-bis(aminomethyl)furan (B21128) (BAF), methyl furan-2,5-dimethylene dicarbamate (FDC), and hexamethylene-1,6-dicarbamate (HDC). rsc.org This method circumvents the use of highly toxic phosgene, a key component in conventional HDI production. rsc.org

Another approach leverages fatty acids obtained from vegetable oils. rsc.org For instance, an aliphatic diisocyanate has been developed from palm oil. rsc.org Additionally, isosorbide, a derivative of glucose, is being explored as a sustainable monomer for polymer production. pcimag.com

The following table summarizes key renewable feedstocks and the platform molecules derived from them for bio-based HDI synthesis.

| Renewable Feedstock | Platform Molecule/Intermediate | Resulting Bio-based Component |

| Sugars (e.g., from corn starch) | 5-Hydroxymethylfurfural (5-HMF) | Hexamethylene-1,6-dicarbamate (HDC) |

| Lignocellulosic Biomass | Various sugars, Lignin (B12514952) | Bio-polyols, Bio-based chemicals |

| Vegetable Oils (e.g., Palm Oil, Castor Oil) | Fatty Acids, Ricinoleic Acid | Aliphatic Diisocyanates, Bio-polyols |

| Plant Starches | Glucose -> Sorbitol -> Isosorbide | Isosorbide-based polyols |

Enzymatic and Biocatalytic Synthesis Pathways

While direct enzymatic synthesis of HDI is not yet a widely established industrial process, research into biocatalysis for producing polyurethane precursors is ongoing. The focus has largely been on the synthesis of bio-based polyols, which are then reacted with isocyanates. mdpi.com Enzymes offer the potential for highly selective reactions under mild conditions, reducing energy consumption and by-product formation.

The development of biocatalytic routes for the entire HDI synthesis pathway remains a complex challenge. However, the principles of green chemistry are driving innovation in this area, with the ultimate goal of creating fully bio-based and enzymatically produced polyurethanes.

Novel Catalytic Systems in this compound Production

Catalysis is fundamental to both traditional and emerging HDI production methods. The development of novel catalysts is aimed at increasing reaction rates, improving selectivity, and enabling more sustainable manufacturing processes.

Organometallic Catalysis for Diisocyanate Formation

Organometallic compounds are widely used as catalysts in polyurethane chemistry, facilitating the reaction between isocyanates and polyols. poliuretanos.com.br While much of the literature focuses on their role in polymerization, they are also relevant to the synthesis of isocyanate precursors.

In non-phosgene routes, such as the thermal decomposition of carbamates, organometallic catalysts play a crucial role. acs.org For instance, compounds of tin, antimony, and zirconium have been investigated for the catalytic decomposition of aryl-carbamates to produce isocyanates. google.com These catalysts can offer high selectivity but may present challenges in separation from the final product. google.com Research has also explored the use of bismuth, aluminum, and zirconium compounds as less toxic alternatives to traditional organotin catalysts. reaxis.comresearchgate.net

The table below provides examples of organometallic catalysts and their applications in isocyanate-related synthesis.

| Catalyst Type | Specific Examples | Application |

| Organotin Compounds | Dibutyltin dilaurate (DBTL), Stannous octoate | Polyurethane formation, Isocyanate prepolymer synthesis |

| Bismuth Compounds | Bismuth(III) tris(2-ethylhexanoate), Bismuth neodecanoate | Polyurethane formation, Alternatives to organotin catalysts |

| Zirconium Compounds | Zirconium(IV) propoxide, Zirconium acetylacetonate | Isocyanate prepolymer synthesis, Polyurethane formation |

| Iron Compounds | Iron(III) acetate (B1210297) | Isocyanate prepolymer synthesis |

Heterogeneous Catalysis for Sustainable this compound Manufacturing

Heterogeneous catalysts are gaining prominence in HDI synthesis due to their ease of separation from the reaction mixture, which simplifies purification and allows for catalyst recycling. mdpi.com This is particularly advantageous in continuous manufacturing processes.

In the context of phosgene-free HDI synthesis, heterogeneous catalysts are key for the thermal decomposition of hexamethylene-1,6-dicarbamate (HDC). researchgate.netcip.com.cn For example, a Co₃O₄/ZSM-5 catalyst has been shown to be effective for this conversion, achieving high yields of HDI. researchgate.netcip.com.cn The catalyst's performance was linked to its surface properties, including the content of Co³⁺ and surface lattice oxygen. cip.com.cn

Another studied system is zinc-incorporated berlinite (B1174126) (ZnAlPO₄), which has demonstrated good stability and reusability for the decomposition of dimethylhexane-1,6-dicarbamate (HDU) to HDI. nih.gov Research has also investigated the use of various metal oxides supported on materials like ZSM-5 and natural or synthetic silicates. google.comresearchgate.net

Purification and Isolation Techniques for Research-Grade this compound

Achieving the high purity required for research-grade HDI necessitates advanced purification and isolation methods. These techniques are designed to remove unreacted starting materials, by-products, and catalyst residues.

Commonly, the purification process involves several steps, starting with the removal of excess phosgene (in traditional synthesis) and solvent. justia.com Distillation is a primary method for separating HDI from the reaction mixture. orgsyn.org Fractional distillation under reduced pressure is employed to isolate HDI, which has a boiling point of 120–125°C at 10 mm Hg. orgsyn.org

For removing residual monomeric diisocyanates from prepolymers or oligomers, thin-film evaporation is a preferred technique. justia.comgoogle.com This method is effective in separating the volatile monomer from the less volatile, higher molecular weight products. justia.com A wiped-film still or molecular still can be used to reduce the free HDI content to very low levels, often below 0.5%. google.com

In cases where the product contains chlorine impurities, treatment with anhydrous calcium oxide followed by redistillation can be effective. orgsyn.org For analytical purposes and the preparation of pure standards, high-performance liquid chromatography (HPLC) is utilized, sometimes in a preparative mode to isolate specific components. osha.gov

The selection of purification techniques depends on the initial purity of the crude product and the final purity requirements. A combination of distillation, evaporation, and sometimes chemical treatment or chromatographic methods is often necessary to obtain research-grade HDI.

Mechanistic and Kinetic Investigations of Hexamethylene Diisocyanate Reactivity

Isocyanate Group Reaction Mechanisms

The reactivity of hexamethylene diisocyanate (HDI) is fundamentally governed by the chemistry of its two isocyanate (–N=C=O) functional groups. The carbon atom within this group is bonded to two highly electronegative atoms, nitrogen and oxygen, which makes it electron-deficient and thus highly electrophilic. crowdchem.net This electronic arrangement renders the isocyanate group susceptible to attack by a wide range of nucleophiles. crowdchem.netwikipedia.org

Nucleophilic Addition Reactions of the Isocyanate Functionality

The characteristic reaction of the isocyanate functionality is nucleophilic addition. In this process, a nucleophile attacks the electrophilic carbon atom of the –N=C=O group. crowdchem.netvaia.com The reaction generally proceeds through a multi-step mechanism:

Nucleophilic Attack: An electron-rich species (the nucleophile) attacks the electron-deficient carbon atom of the isocyanate group. vaia.com This initial attack breaks the pi bond between the carbon and nitrogen atoms.

Intermediate Formation: A transient, unstable tetrahedral intermediate is formed. vaia.com

Proton Transfer: A proton is transferred from the nucleophile to the nitrogen atom of the isocyanate group, resulting in a more stable product. vaia.com

This addition reaction is the basis for the formation of polyurethanes, where the nucleophile is typically an alcohol. wikipedia.orgkuleuven.be The general reaction between an isocyanate and an alcohol to form a urethane (B1682113) (carbamate) linkage can be represented as:

ROH + R'NCO → ROC(O)N(H)R' wikipedia.org

This compound Reactivity with Active Hydrogen Compounds

This compound, as an aliphatic diisocyanate, readily reacts with compounds containing active hydrogen atoms. These include alcohols, primary and secondary amines, and water. wikipedia.orgca.gov The reaction with an alcohol yields a urethane, while the reaction with an amine produces a urea (B33335) linkage. wikipedia.org

The reactivity of HDI is generally lower than that of aromatic diisocyanates like toluene (B28343) diisocyanate (TDI) or diphenylmethane (B89790) diisocyanate (MDI). ca.govcdc.gov This difference is attributed to the electron-withdrawing effect of the aromatic ring in aromatic isocyanates, which increases the electrophilicity of the isocyanate carbon atom and thus accelerates the reaction. ca.gov In contrast, the aliphatic chain in HDI has a less pronounced electronic effect.

Kinetic studies have systematically evaluated the reactivity of various aliphatic diisocyanates. The rate of reaction is influenced by the molecular structure of both the diisocyanate and the active hydrogen compound. For instance, primary alcohols are generally more reactive than secondary alcohols. ugent.be

Table 1: Comparative Reactivity of Aliphatic Diisocyanates with Butan-1-ol This table presents pseudo first-order rate coefficients for the reaction of different diisocyanates, highlighting the relative reactivity under specific conditions.

| Diisocyanate | Reactivity Order | Catalyst | Temperature |

|---|---|---|---|

| This compound (HDI) | Highest | Uncatalyzed | 50-80 °C |

| Isophorone (B1672270) Diisocyanate (IPDI) | Intermediate | Uncatalyzed | 50-80 °C |

| 4,4′-Dicyclohexyl-methane-diisocyanate (HMDI) | Lowest | Uncatalyzed | 50-80 °C |

Data sourced from kinetic studies on urethane forming reactions. rsc.org

Oligomerization and Cyclotrimerization of this compound

Beyond reacting with external nucleophiles, HDI molecules can react with each other in self-polymerization reactions, leading to the formation of oligomers. sci-hub.stacs.org These reactions, which include dimerization and trimerization, are crucial in industrial applications for producing polyisocyanates with low volatility and specific properties. sci-hub.stsemanticscholar.org

Dimerization Pathways and Reaction Control

The dimerization of diisocyanates results in the formation of a four-membered ring structure known as a uretdione (or uretidinedione). sci-hub.st While aromatic diisocyanates can dimerize slowly without a catalyst, the dimerization of aliphatic isocyanates like HDI typically requires a catalyst to proceed. sci-hub.stmdpi.com This reaction is often reversible, particularly at elevated temperatures. mdpi.com The control of the dimerization reaction is essential to manage product properties and reactivity. Catalysts, such as phosphines, are employed to facilitate the reaction under controlled conditions. sci-hub.st

Isocyanurate Trimer Formation Mechanisms

The cyclotrimerization of three HDI molecules is a commercially significant reaction that produces a highly stable, six-membered heterocyclic structure known as an isocyanurate. sci-hub.st This trimerization process enhances thermal stability and is a key method for creating crosslinking agents used in high-performance coatings. sci-hub.st The reaction is exclusively catalytic, with common catalysts including tertiary amines, phosphines, and various metal carboxylates. sci-hub.st The resulting product is typically not a single compound but a mixture of the primary isocyanurate trimer along with higher-molecular-weight oligomers such as pentamers and heptamers. sci-hub.stacs.org

Detailed mechanistic studies, including those using Density Functional Theory (DFT), have elucidated the pathway for HDI cyclotrimerization. acs.org A two-step reaction mechanism is proposed as the more energetically favorable route compared to a single-step concerted reaction of three monomers. mdpi.comacs.org

The proposed two-step mechanism involves:

Dimer Formation: Initially, two HDI monomers react to form a four-membered ring dimer intermediate. acs.org This step has a significant energy barrier.

Trimer Formation: The dimer intermediate then reacts with a third HDI monomer. This subsequent reaction proceeds through a six-membered ring transition state to form the final isocyanurate product. acs.org

Computational studies have quantified the energy barriers for these steps, providing insight into the reaction kinetics. acs.org

Table 2: Calculated Reaction Energy Barriers for HDI Cyclotrimerization This table shows the energy barriers for the proposed two-step mechanism of HDI trimer formation in the gas phase, as determined by DFT calculations.

| Reaction Step | Description | Reaction Energy Barrier (kJ/mol) |

|---|---|---|

| Step 1 | Formation of the quaternary ring dimer from two HDI monomers. | 126.3 |

| Step 2 | Reaction of the dimer with a third HDI monomer to form the isocyanurate trimer. | 149.9 |

Data sourced from DFT calculations on the HDI trimerization mechanism. acs.org

Higher Oligomerization Trends and Structural Characterization

Beyond the initial formation of dimers and trimers, this compound (HDI) can undergo further oligomerization to form higher molecular weight structures, including pentamers, heptamers, and even larger oligomers. sci-hub.st This self-polymerization is a key aspect of its chemistry, particularly in the production of polyisocyanates used in various applications like coatings and adhesives. sci-hub.stsemanticscholar.org The resulting product of such oligomerization is typically a mixture of different oligomers rather than a single species. sci-hub.st

The trimerization of HDI to form an isocyanurate ring is a common and desirable reaction, but it is often accompanied by the formation of these higher oligomers. sci-hub.st The proposed mechanism for this process involves the initial formation of a trimer, which can then react with additional HDI monomers to form pentamers, heptamers, and so on. sci-hub.st Each of these oligomers contains a different number of free NCO groups. sci-hub.st For example, a pentamer contains four free NCO groups, and a heptamer contains five. sci-hub.st

The distribution of these oligomers is influenced by reaction conditions such as time and temperature. In a study using tri-n-butylphosphine (TBP) as a catalyst, the content of the HDI trimer reached its maximum after about 2 hours of reaction time. sci-hub.st After this point, the trimer content began to decrease as the amounts of pentamer and heptamer increased. sci-hub.st With even longer reaction times (after 6 hours), higher-molecular-weight oligomers (composed of more than 7 HDI units) started to accumulate. sci-hub.st This indicates that the formation of higher oligomers occurs sequentially, with the initial products serving as building blocks for larger structures.

The formation of these higher oligomers has a significant impact on the physical properties of the resulting polyisocyanate mixture, most notably its viscosity. sci-hub.st An increase in the content of higher-molecular-weight oligomers leads to a higher viscosity of the product. sci-hub.st Therefore, controlling the oligomerization process is crucial for obtaining polyisocyanates with desired properties for specific applications.

Structural characterization of these oligomers is typically achieved through a combination of analytical techniques. Gel permeation chromatography (GPC) is used to determine the molecular weight distribution of the polyisocyanate product. sci-hub.st Fourier transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are employed to identify the chemical structures present, such as the isocyanurate rings and the aliphatic hexamethylene chains. sci-hub.stacs.org Mass spectrometry (MS) is also a powerful tool for confirming the structures of the various oligomers present in the mixture. sci-hub.st

Recent research has also explored the formation of other types of oligomeric structures, such as those containing iminooxadiazinedione rings, in addition to the more common uretdiones and isocyanurates. acs.org The formation of these different structural types, and even hybrid oligomers containing more than one type of linkage, is dependent on factors like the diisocyanate chain length, reaction conditions, and the specific catalyst used. acs.org

Table 2: Oligomerization Products of this compound

| Oligomer | Number of HDI Monomer Units | Number of Free NCO Groups |

|---|---|---|

| Dimer | 2 | Varies by structure (e.g., Uretdione) |

| Trimer | 3 | 3 |

| Pentamer | 5 | 4 |

| Heptamer | 7 | 5 |

| Higher Oligomers | >7 | >5 |

Polymerization Kinetics and Thermodynamics of this compound Reactions

The study of polymerization kinetics and thermodynamics for reactions involving this compound (HDI) is crucial for understanding and controlling the synthesis of polyurethanes. These investigations provide insights into reaction rates, mechanisms, and the influence of various parameters on the final polymer properties.

Reaction Orders and Rate Laws in Polyurethane Synthesis

The reaction between isocyanates and alcohols to form urethanes generally follows second-order kinetics. allenpress.comresearchgate.net However, the specific reaction order can be influenced by several factors, including the presence of catalysts and the catalytic effect of the urethane groups formed during the reaction. allenpress.com For instance, the uncatalyzed reaction of HDI with a hydroxyl-containing component derived from linseed oil and glycerol (B35011) was found to follow a second-order rate law. allenpress.com When a catalyst was introduced, the reaction order shifted to first order. allenpress.com

Influence of Temperature, Solvent, and Catalyst on Reaction Rates

Temperature has a significant effect on the reaction rates of HDI. As expected from the Arrhenius equation, an increase in temperature generally leads to an increase in the reaction rate constant. researchgate.net The activation energy for polyurethane formation involving HDI is typically in the range of 40-90 kJ/mol. researchgate.net For the reaction of HDI with a poly(carbonate-co-ester)diol, the activation energy was determined to be around 45 kJ/mol. researchgate.net The enthalpy of reaction for polyurethane synthesis is moderately exothermic, generally falling between -40 and -80 kJ/mol. researchgate.net

Solvents can also influence the reaction kinetics. allenpress.com The choice of solvent can affect the solubility of the reactants and the transition state, thereby altering the reaction rate. The reaction of HDI with butan-1-ol in a toluene solution has been systematically studied to determine kinetic parameters. rsc.org

Diffusion-Controlled Processes in Bulk Polymerization

In bulk polymerization, where the reaction is carried out without a solvent, the viscosity of the reaction medium increases significantly as the polymerization progresses. allenpress.com At high conversions, the reaction can become diffusion-controlled, meaning the rate is limited by the diffusion of the reactive species rather than their intrinsic chemical reactivity. allenpress.comresearchgate.netresearchgate.net This is because the high viscosity and limited availability of functional groups hinder the ability of reactants to encounter each other. allenpress.com

The transition from a chemically controlled to a diffusion-controlled regime is often marked by a change in the reaction kinetics. allenpress.com For example, in the bulk polymerization of hydroxyl-terminated polybutadiene (B167195) with diisocyanates, a distinct break in the plot of ln(viscosity) versus reaction time was observed, indicating a change in the rate-determining step. allenpress.com The buildup of viscosity is a critical factor in bulk polymerization, and at high conversions, the process is more viscosity-controlled than temperature-controlled. allenpress.com

Table 3: Kinetic and Thermodynamic Parameters for HDI Reactions

| System | Activation Energy (Ea) | Enthalpy of Reaction (ΔH) | Key Kinetic Features |

|---|---|---|---|

| HDI / Poly(carbonate-co-ester)diol (uncatalyzed) | ~45 kJ/mol researchgate.net | - | Follows autocatalytic model. researchgate.netehu.escapes.gov.br |

| General Polyurethane Synthesis | 40-90 kJ/mol researchgate.net | -40 to -80 kJ/mol researchgate.net | Generally second-order, can be altered by catalysts. allenpress.com |

| HDI / Acrylic Polyol (uncatalyzed) | - | - | Second-order kinetics (first order in NCO and OH). researchgate.net |

| HDI / Acrylic Polyol (DBTDL catalyzed) | - | - | Complex kinetics, 0.5 order in OH and DBTDL. researchgate.net |

| Bulk Polymerization | - | - | Becomes diffusion-controlled at high conversions due to increased viscosity. allenpress.comresearchgate.net |

Hydrolysis and Side Reactions of this compound

This compound (HDI) is a highly reactive compound, and its isocyanate groups can undergo reactions with various nucleophiles, not just the intended alcohols in polyurethane synthesis. Water is a particularly important reactant, leading to hydrolysis and subsequent side reactions that can significantly impact the final product.

When HDI reacts with water, the isocyanate groups are hydrolyzed to form an unstable carbamic acid, which then decomposes to yield a primary amine (1,6-hexamethylene diamine, HDA) and carbon dioxide. nih.govoecd.orgresearchgate.net This hydrolysis reaction is typically rapid; in one study, 90% of HDI was hydrolyzed within 30 minutes in water at 20°C. oecd.org

The formation of HDA introduces a new reactive species into the system. The amino groups of HDA are highly nucleophilic and can react with the remaining isocyanate groups of HDI. This reaction between an isocyanate and an amine forms a urea linkage. nih.govsemanticscholar.org This process can continue, leading to the formation of oligoureas and, eventually, high molecular weight polyurea compounds. nih.govoecd.org This sequence of hydrolysis followed by amine-isocyanate reaction represents a significant side reaction pathway in systems where HDI is exposed to moisture. nih.gov

A partial scheme of these reactions is as follows:

Hydrolysis: OCN-(CH₂)₆-NCO + 2H₂O → H₂N-(CH₂)₆-NH₂ (HDA) + 2CO₂

Urea Formation: OCN-(CH₂)₆-NCO + H₂N-(CH₂)₆-NH₂ → OCN-(CH₂)₆-NH-CO-NH-(CH₂)₆-NH₂

Polyurea Formation: Further reaction of the product from step 2 with more HDI or HDA leads to the formation of polyurea chains. nih.gov

Beyond reacting with water and the resulting amines, isocyanates can also react with other functional groups that may be present or formed during the reaction. For example, the isocyanate group can react with a carbamate (B1207046) group to produce an allophanate, or with a urea group to form a biuret (B89757). nih.gov Isocyanates can also react with themselves to form dimers (uretdiones) and trimers (isocyanurates), especially in the presence of certain catalysts. mdpi.com These self-reactions are often used intentionally to create polyisocyanates with reduced volatility and specific properties. semanticscholar.org

These side reactions are generally undesirable in polyurethane synthesis as they can lead to the formation of insoluble polyurea precipitates, increase the viscosity of the system unexpectedly, and alter the final properties of the polymer. oecd.org The formation of CO₂ during hydrolysis can also lead to foaming, which may or may not be desirable depending on the application. Therefore, controlling the moisture content in HDI-based reaction systems is critical for achieving the desired product and properties.

Table 4: Common Side Reactions of this compound

| Reactant | Product Linkage/Compound | Significance |

|---|---|---|

| Water | 1,6-Hexamethylene diamine (HDA) + CO₂ | Primary hydrolysis product, introduces reactive amine groups. nih.govoecd.org |

| Amine (e.g., HDA) | Urea | Leads to the formation of polyurea byproducts. nih.govsemanticscholar.org |

| Carbamate | Allophanate | A potential cross-linking reaction. nih.gov |

| Urea | Biuret | Another potential cross-linking reaction. nih.gov |

| Isocyanate (self-reaction) | Uretdione (dimer), Isocyanurate (trimer) | Can be a desired reaction to form polyisocyanates or an unwanted side reaction. mdpi.com |

Formation of Urea and Polyurea Derivatives

The reaction of this compound (HDI) to form urea and its polymeric derivatives is a multifaceted process initiated by the interaction of the isocyanate group with a nucleophile, typically an amine or water. The synthesis of polyurea from the reaction of a diisocyanate with a primary diamine is known for its extremely rapid, often exothermic, reaction kinetics at room temperature. mdpi.com

However, a common and industrially relevant pathway involves the reaction of HDI with water. mdpi.com This process begins with the nucleophilic attack of water on the electrophilic carbon of the isocyanate group (–N=C=O). This initial reaction forms an unstable carbamic acid intermediate. cdc.govencyclopedia.pubnih.gov This carbamic acid readily decomposes, releasing carbon dioxide and yielding a primary amine, 1,6-diaminohexane (HDA). mdpi.comcdc.govencyclopedia.pubnih.gov

The newly formed primary amine is highly reactive toward the remaining isocyanate groups. It rapidly attacks another HDI molecule, leading to the formation of a urea linkage. cdc.govencyclopedia.pub This step-growth polymerization process continues, with the diamine acting as a chain extender, reacting with diisocyanate molecules to build linear polyurea chains. oecd.orgalipa.org

Under conditions with an excess of HDI or at elevated temperatures (100–150 °C), further reactions can occur. The urea groups themselves, acting as N-based nucleophiles, can react with unreacted isocyanate groups. encyclopedia.pub This secondary reaction results in the formation of biuret structures, which introduce branching and act as a crosslinking mechanism for the polyurea network. encyclopedia.pub Research has shown that the water-diisocyanate pathway can lead to highly nonlinear and crosslinked polymers, with significant formation of both biuret and more complex tertiary oligo-uret structures. mdpi.com

In physiological solutions, it has been demonstrated that partially hydrolyzed HDI can compete with other molecules as a reaction target for unreacted isocyanate groups, leading to the formation of polymers. nih.gov Using liquid chromatography-mass spectrometry (LC-MS), researchers have identified dimers and trimers of partially hydrolyzed HDI, confirming the formation of ureas and oligoureas under these conditions. nih.gov

| Reaction Step | Reactants | Intermediate/Product | Significance |

|---|---|---|---|

| 1. Hydrolysis (Initial) | This compound (HDI) + Water | Carbamic Acid (unstable) | Initiates the reaction pathway in the absence of primary amines. cdc.govencyclopedia.pub |

| 2. Decomposition | Carbamic Acid | 1,6-Diaminohexane (HDA) + Carbon Dioxide | Generates the reactive amine for polymerization. mdpi.comcdc.gov |

| 3. Urea Formation | 1,6-Diaminohexane (HDA) + this compound (HDI) | Urea Linkage | Primary chain-building reaction for polyurea. mdpi.comencyclopedia.pub |

| 4. Crosslinking | Urea + this compound (HDI) | Biuret Structure | Creates a branched or crosslinked polymer network, typically at higher temperatures. encyclopedia.pub |

Impact of Reaction Conditions on Hydrolysis Pathways

The hydrolysis of this compound is highly sensitive to various reaction conditions, which dictate the rate of reaction and the nature of the resulting products. Key factors influencing the hydrolysis pathways include catalysts, temperature, initial concentration, and pH.

Catalysis: Without a catalyst, the hydrolysis of HDI in water is a very slow process. cdc.govnih.gov For instance, at 30°C and pH 7.4, less than 1% of HDI vapor hydrolyzes in 10 minutes. cdc.gov However, the reaction is markedly catalyzed by certain buffers. Simple carboxylic acids and particularly bicarbonate buffers significantly accelerate the hydrolysis of HDI to 1,6-diaminohexane. cdc.govnih.gov A 20 mM bicarbonate buffer has been identified as an optimal catalyst, achieving 95% hydrolysis in 10 minutes under similar conditions. cdc.gov The catalytic efficiency of various acids increases in the order: formic acid, oxalic acid, acetic acid, lactic acid, citric acid, and carbonic acid. nih.gov In contrast, phosphate, glycine, and glutamate (B1630785) show no catalytic activity. nih.gov Certain zirconium-based catalysts have been shown to selectively accelerate the reaction of isocyanates with polyols over the reaction with water. pcimag.com

Temperature: Temperature has a strong influence on the rate of hydrolysis. An increase in temperature generally leads to a faster reaction rate. oecd.orgrubber.or.kr In one study, the decomposition of a polyurethane based on HDI in subcritical water was observed to occur at a specific temperature range of 218-220°C, at which point the polymer hydrolyzed completely within 5 minutes. rubber.or.kr Studies on peptide hydrolysis have shown that the rate increases exponentially with temperature. nih.gov While specific activation energy for HDI hydrolysis is not detailed in the provided sources, the general principle of increased reaction rates with higher temperatures applies. rubber.or.krresearchgate.netnih.gov